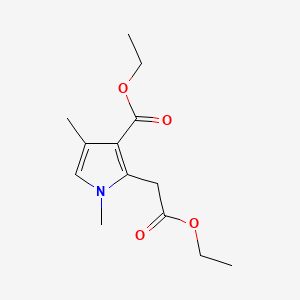

Ethyl 3-(ethoxycarbonyl)-1,4-dimethyl-1H-pyrrole-2-acetate

Description

Ethyl 3-(ethoxycarbonyl)-1,4-dimethyl-1H-pyrrole-2-acetate (CAS RN: 33369-26-5) is a pyrrole derivative characterized by a substituted pyrrole core with ester functionalities. Its molecular formula is C₁₂H₁₇NO₅, and it features methyl groups at the 1- and 4-positions, an ethoxycarbonyl group at position 3, and an ethyl ester at position 2.

Properties

IUPAC Name |

ethyl 2-(2-ethoxy-2-oxoethyl)-1,4-dimethylpyrrole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO4/c1-5-17-11(15)7-10-12(13(16)18-6-2)9(3)8-14(10)4/h8H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWLMDVDPKZKLNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C(=CN1C)C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70186981 | |

| Record name | Ethyl 3-(ethoxycarbonyl)-1,4-dimethyl-1H-pyrrole-2-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70186981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33369-26-5 | |

| Record name | Ethyl 3-(ethoxycarbonyl)-1,4-dimethyl-1H-pyrrole-2-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33369-26-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-(ethoxycarbonyl)-1,4-dimethyl-1H-pyrrole-2-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033369265 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 3-(ethoxycarbonyl)-1,4-dimethyl-1H-pyrrole-2-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70186981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-(ethoxycarbonyl)-1,4-dimethyl-1H-pyrrole-2-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.775 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Summary Table of Preparation Methods

| Method | Key Reactants | Conditions | Advantages | Yield/Remarks |

|---|---|---|---|---|

| Bromination + Ring Closure (Knorr-type) | Propionaldehyde, bromine, ethyl acetoacetate, ammonia | 0–50 °C, 10–14 h, mild conditions | Simple, scalable, environmentally friendly | High conversion, industrial scale |

| Alkylation of 4-formyl pyrrole esters | Alkyl 4-formyl-1H-pyrrole-2-carboxylates, alkyl bromoacetate | DMF, K^tBuO, Bu_4NBr, 15–40 °C | Regioselective, well-characterized intermediates | 67–86% yield |

| Advanced functionalization & cyclization | Enaminoketones, hydroxylamine HCl | Microwave, reflux ethanol | Enables structural diversification | 60–90% yields for derivatives |

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(ethoxycarbonyl)-1,4-dimethyl-1H-pyrrole-2-acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester groups into alcohols or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or aldehydes.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

Ethyl 3-(ethoxycarbonyl)-1,4-dimethyl-1H-pyrrole-2-acetate serves as a versatile building block in the synthesis of various pharmaceutical compounds. Its structural features allow it to participate in several chemical reactions, leading to the development of new drugs.

Case Study: Synthesis of Anticancer Agents

A study highlighted the use of this compound in synthesizing novel anticancer agents through cycloaddition reactions. The compound was utilized as a precursor to create pyrrole derivatives that exhibited cytotoxic activity against cancer cell lines. The results indicated enhanced potency compared to existing treatments, showcasing its potential in cancer therapy .

Agrochemical Applications

In addition to pharmaceuticals, this compound is also explored for its applications in agrochemicals. Its derivatives have been investigated for their efficacy as herbicides and insecticides.

Case Study: Herbicide Development

Research demonstrated that derivatives of this compound could inhibit specific plant growth pathways, making them effective as herbicides. The study involved testing various formulations against common weeds, revealing a significant reduction in weed biomass while maintaining crop safety .

Organic Synthesis

The compound is frequently employed as an intermediate in organic synthesis due to its reactivity and ability to form various functional groups.

Synthesis Pathways

The following table summarizes key synthetic pathways involving this compound:

| Reaction Type | Conditions | Products |

|---|---|---|

| Cycloaddition | Catalytic conditions | Pyrrole derivatives |

| Esterification | Acid catalysis | Modified esters |

| Alkylation | Base-mediated | Alkylated pyrrole compounds |

Material Science

Recent studies have explored the use of this compound in material science, particularly in developing new polymers and nanomaterials.

Case Study: Polymer Synthesis

This compound has been incorporated into polymer matrices to enhance mechanical properties and thermal stability. The resulting materials showed improved performance for applications in coatings and composites .

Mechanism of Action

The mechanism of action of Ethyl 3-(ethoxycarbonyl)-1,4-dimethyl-1H-pyrrole-2-acetate involves its interaction with various molecular targets. The ester functional groups can undergo hydrolysis to release active intermediates that participate in further biochemical reactions. The compound’s structure allows it to interact with enzymes and receptors, modulating their activity and influencing biological pathways.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Molecular Weight : The addition of a 4-chlorobenzoyl group (as in 33369-27-6) increases molecular weight by ~110 g/mol compared to the parent compound (33369-26-5), reflecting the bulk and electronegativity of chlorine .

Functional Group Variability :

- The 3-carboxy analog (33369-46-9) lacks the ethoxycarbonyl ester, which may enhance solubility in polar solvents but reduce stability under acidic conditions .

- Compounds with 5-substituents (e.g., 33369-27-6 and 33369-29-8) exhibit steric and electronic modifications that could influence reactivity in cross-coupling or nucleophilic substitution reactions .

Biological Activity

Ethyl 3-(ethoxycarbonyl)-1,4-dimethyl-1H-pyrrole-2-acetate (CAS No. 33369-26-5) is a pyrrole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings on its biological activity, including pharmacological effects, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C13H19NO4

- Molecular Weight : 253.29 g/mol

- Melting Point : 73-74 °C

- Density : 1.1 g/cm³

- Boiling Point : 357 °C at 760 mmHg

- Flash Point : 169.7 °C

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily focusing on its potential as an anticancer agent and its effects on enzyme inhibition.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound:

- Cell Line Studies : this compound has shown promising cytotoxic effects against various cancer cell lines. In vitro assays demonstrated significant growth inhibition in human cancer cell lines such as HT29 (colon cancer) and Jurkat (T-cell leukemia) .

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells, potentially through the modulation of apoptotic pathways and inhibition of cell proliferation. Molecular dynamics simulations suggest that it interacts with key proteins involved in cell survival .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes:

- Cyclooxygenase (COX) Inhibition : Preliminary studies suggest that this compound may inhibit COX enzymes, which are crucial in inflammatory processes and cancer progression .

Case Studies and Research Findings

The following table summarizes key findings from various studies on the biological activity of this compound:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Ethyl 3-(ethoxycarbonyl)-1,4-dimethyl-1H-pyrrole-2-acetate, and how can reaction yields be optimized?

- Methodology : The compound is typically synthesized via acylation or alkylation of pyrrole derivatives. For example, coupling ethyl 3-methyl-1H-pyrrole-2-carboxylate with acyl chlorides (e.g., substituted carbonyl chlorides) under basic conditions (e.g., Et3N or NaH) is a standard approach . Yield optimization involves controlling stoichiometry, reaction temperature (often 0–25°C), and purification via column chromatography. Lower yields (e.g., 23–45% in ) suggest competing side reactions, necessitating careful monitoring by TLC or LCMS.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should be analyzed?

- Methodology :

- <sup>1</sup>H NMR : Focus on the ethyl ester protons (δ 1.2–1.4 ppm, triplet; δ 4.1–4.3 ppm, quartet), pyrrole ring protons (δ 6.0–7.0 ppm), and methyl substituents (δ 2.1–2.3 ppm) .

- ESIMS : Look for the [M+H]<sup>+</sup> or [M−H]<sup>−</sup> ion to confirm molecular weight. For example, related pyrrole esters show m/z values between 249–402 .

- IR : Key stretches include C=O (1700–1750 cm<sup>−1</sup>) and C-O (1200–1250 cm<sup>−1</sup>).

Q. How do substituents on the pyrrole ring influence the compound’s reactivity in further functionalization?

- Analysis : The 1,4-dimethyl groups induce steric hindrance, directing electrophilic substitution to the less hindered C5 position. Ethoxycarbonyl groups at C3 act as electron-withdrawing moieties, reducing nucleophilicity at adjacent positions . For example, in , substituents like aryl carbonyls are introduced at C4 via Friedel-Crafts-like reactions.

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation, and what challenges arise during refinement?

- Methodology : Single-crystal X-ray diffraction (e.g., using SHELXL ) determines bond lengths, angles, and torsion angles. For related esters (e.g., ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate), triclinic crystal systems (space group P1) with unit cell parameters (e.g., a = 9.9461 Å, b = 12.1510 Å) are common . Challenges include disorder in flexible ethoxy groups, requiring constraints or restraints during refinement .

Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved for this compound?

- Case Study : If NMR suggests tautomerism (e.g., keto-enol forms) but X-ray shows a single conformation, variable-temperature NMR or DFT calculations can clarify dynamic equilibria . For example, in , <sup>1</sup>H NMR of a related compound revealed broad peaks due to exchange processes, resolved via D2O shaking or COSY.

Q. What strategies improve regioselectivity in cross-coupling reactions involving this pyrrole derivative?

- Approach : Use directing groups (e.g., esters) or transition-metal catalysts (e.g., Pd-mediated C–H activation). In , iodobenzoyl chloride selectively reacts at C4 due to steric and electronic effects from the 1,4-dimethyl groups. Computational modeling (e.g., Fukui indices) can predict reactive sites .

Q. How does this compound serve as a precursor in multi-step syntheses of complex heterocycles?

- Application : It acts as a building block for fused pyrrolo-pyridazines or spirocyclic systems. For example, in , similar esters are alkylated or acylated to generate intermediates for homorubin synthesis. Key steps include Claisen condensation or Michael additions .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.